molecular formula C11H23N5O5 B605857 Azido-PEG4-hydrazide HCl Salt CAS No. 2170240-96-5

Azido-PEG4-hydrazide HCl Salt

Cat. No. B605857
M. Wt: 305.34
InChI Key: BUAWGAVOHIVJRC-UHFFFAOYSA-N
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Description

Azido-PEG4-hydrazide HCl Salt is a PEG linker containing an azide group and a hydrazide group . The hydrophilic PEG spacer increases the solubility of a compound in aqueous media .


Synthesis Analysis

Azido-PEG4-hydrazide HCl Salt is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG4-hydrazide HCl Salt is C11H23N5O5 . It has a molecular weight of 305.3 g/mol .


Chemical Reactions Analysis

The azide group in Azido-PEG4-hydrazide HCl Salt can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrazide group can react with an aldehyde to form a semi-permanent hydrozone bond .


Physical And Chemical Properties Analysis

Azido-PEG4-hydrazide HCl Salt has a molecular weight of 305.3 g/mol . The compound should be stored at -20°C .

Scientific Research Applications

  • Drug Delivery and Pharmacokinetics :

    • A study by Li et al. (2010) focused on a poly(ethylene glycol) (PEG) conjugate of 3′‐azido‐3′‐deoxythymidine (AZT) designed as a novel sustained‐release prodrug. This conjugate showed potential for increased retention in gastrointestinal conditions and exhibited extended absorption and elimination half-lives in mice, suggesting its application in improving drug delivery systems (Li et al., 2010).
  • Biomaterials and Tissue Engineering :

    • A study conducted by van Dongen et al. (2013) demonstrated the use of cell-repellent azido-[polylysine-g-PEG] for dynamic cell adhesion, showing its application in tissue motility assays and patterned coculturing, indicating its potential in tissue engineering and regenerative medicine (van Dongen et al., 2013).
    • Another study by Boehnke et al. (2015) reported on imine cross-linked gels using hydrazide-functionalized PEG for tissue engineering. These gels showed controllable degradation, which is significant for developing scaffolds in tissue engineering (Boehnke et al., 2015).
  • Chemical Synthesis and Polymer Science :

    • The synthesis and characterization of enzymatically biodegradable PEG and peptide-based hydrogels were described in a study by van Dijk et al. (2010). These hydrogels, synthesized using azido-PEG derivatives, have potential applications in drug delivery and biomaterials (van Dijk et al., 2010).
    • Hiki and Kataoka (2007) synthesized new azido-terminated heterobifunctional PEG derivatives, highlighting their application in 'click' conjugation chemistry, useful in the development of new materials and drug conjugates (Hiki & Kataoka, 2007).
  • Biomedical Applications :

    • Deiters et al. (2004) reported a methodology for site-specific PEGylation of proteins using para-azidophenylalanine, demonstrating its potential in therapeutic protein modification (Deiters et al., 2004).
  • Water Dynamics and Environmental Studies :

    • A study by Verma et al. (2016) used PEG as a macromolecular crowder to mimic cellular environments, demonstrating the role of water structure and dynamics in crowded environments, which is vital in understanding biological processes and environmental impact (Verma et al., 2016).

Future Directions

Azido-PEG4-hydrazide HCl Salt is a promising compound for drug delivery . It can be used in the synthesis of PROTACs , which are a new class of drugs that have shown promise in treating various diseases.

properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h1-10,12H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAWGAVOHIVJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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